molecular formula C12H11BrF6N2O B11482636 N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

Cat. No.: B11482636
M. Wt: 393.12 g/mol
InChI Key: ATFIFPUZYQKCCK-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a hexafluoropropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves the reaction of 4-bromoaniline with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within the target protein, while the hexafluoropropan-2-yl moiety may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-bromophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is unique due to the presence of the hexafluoropropan-2-yl group, which imparts distinct physicochemical properties, such as increased lipophilicity and thermal stability. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C12H11BrF6N2O

Molecular Weight

393.12 g/mol

IUPAC Name

N-[2-(4-bromoanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C12H11BrF6N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-7(13)4-6-8/h3-6,20H,2H2,1H3,(H,21,22)

InChI Key

ATFIFPUZYQKCCK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)Br

Origin of Product

United States

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